2,4-Dichloro-3-methylcinnamic acid
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Overview
Description
2,4-Dichloro-3-methylcinnamic acid is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methylcinnamic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with methylmalonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution reactions yield various substituted cinnamic acid derivatives .
Scientific Research Applications
2,4-Dichloro-3-methylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, widely studied for its biological activities.
2,4-Dichlorocinnamic Acid: Similar structure but lacks the methyl group.
3-Methylcinnamic Acid: Similar structure but lacks the chlorine atoms.
Uniqueness: 2,4-Dichloro-3-methylcinnamic acid is unique due to the combined presence of chlorine atoms and a methyl group, which can enhance its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,4-dichloro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-8(11)4-2-7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+ |
InChI Key |
GOSPIYACQCNKRK-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)/C=C/C(=O)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
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